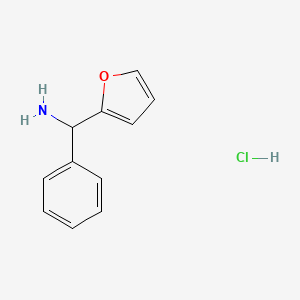

C-Furan-2-yl-C-phenyl-methylamine hydrochloride

Descripción

Introduction to C-Furan-2-yl-C-phenyl-methylamine Hydrochloride

Chemical Identity and Nomenclature

Systematic IUPAC Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for this compound is (Furan-2-yl)(phenyl)methanamine hydrochloride. This nomenclature precisely describes the molecular structure, indicating the presence of both a furan ring and a phenyl group attached to a methanamine backbone, with the addition of a hydrochloride salt.

The compound is known by several alternative designations throughout the scientific literature. The most commonly encountered alternative names include this compound, which emphasizes the carbon-centered attachment points. Additional synonyms documented in chemical databases include 1-(2-Furyl)-1-phenylmethanamine hydrochloride and [2-furyl(phenyl)methyl]amine hydrochloride. The systematic naming convention 2-Furanmethanamine, α-phenyl-, hydrochloride also appears in certain chemical registries.

The free base form of this compound, without the hydrochloride salt, is designated as furan-2-yl(phenyl)methanamine or 1-(2-Furyl)-1-phenylmethanamine. This distinction is important for understanding the various forms in which this chemical entity can exist and be utilized in different synthetic applications.

The primary Chemical Abstracts Service registry number for this compound is 53387-67-0. This unique identifier serves as the definitive reference for this specific salt form of the compound across all major chemical databases and regulatory systems.

| Database System | Identifier | Reference Type |

|---|---|---|

| CAS Registry | 53387-67-0 | Primary Registry Number |

| PubChem | CID 12280962 | Compound Identifier |

| European Community | 812-094-8 | EC Number |

| DSSTox | DTXSID00484008 | Substance Identifier |

| MDL Number | MFCD07021253 | Molecular Design Limited |

The free base form of the compound carries a separate CAS registry number of 83948-38-3, which corresponds to the molecular formula C₁₁H₁₁NO without the hydrochloride addition. This distinction in registry numbers reflects the different chemical and physical properties exhibited by the salt versus the free base forms.

Propiedades

IUPAC Name |

furan-2-yl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-8,11H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVRGSABTKZCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484008 | |

| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53387-67-0 | |

| Record name | 1-(Furan-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-Furyl(phenyl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Approach

The synthesis of C-Furan-2-yl-C-phenyl-methylamine hydrochloride typically involves the formation of the amine via reductive amination or nucleophilic substitution on a furan-2-ylmethyl intermediate, followed by conversion to the hydrochloride salt for stability and isolation.

Detailed Synthetic Procedure from Patent US6878740B2

This patent describes a method involving the following key steps:

- Reagents and Solvents: Commercially sourced chemicals from suppliers such as Acros, Aldrich, Sigma, and others are used. Solvents include ethyl acetate and aqueous sodium bicarbonate solution for workup.

- Reaction Setup: A round-bottomed glass test tube (16 mm diameter, 125 mm length) equipped with a stirrer and screw lid with septum is used. The reaction is conducted at controlled temperatures (20°C to 40°C) in a stirring block.

- Reaction Conditions: The reagents are added sequentially by automated pipetting. The mixture is stirred for 600 minutes (10 hours) at 40°C.

- Workup: The reaction mixture is filtered, rinsed with 7.5% NaHCO3 solution, and extracted twice with ethyl acetate. The combined organic phases are dried over MgSO4 and solvent removed under vacuum centrifugation.

- Analysis: The product is analyzed by ESI-MS and NMR to confirm structure and purity.

This method emphasizes controlled temperature, prolonged stirring, and careful phase separation to yield the amine intermediate, which can be converted to the hydrochloride salt by treatment with HCl.

Alternative Synthetic Route via Aminofuran Formation (RSC 2012)

A copper-catalyzed reaction provides an alternative route to aminofurans, which are structurally related to the target compound:

- Catalyst: Cu(hfacac)2·H2O (6 mol%)

- Solvent: Dichloroethane, distilled under nitrogen

- Procedure: Enamine and diazo compounds are reacted at 60°C under nitrogen for 4 hours, followed by air exposure for 12 hours to complete the reaction.

- Purification: Column chromatography using hexane/ethyl acetate (9:1) yields the aminofuran product.

- Yield: Approximately 74% for related aminofuran compounds.

Though this method is for aminofurans broadly, it provides insight into catalytic amination strategies applicable to furan derivatives like C-Furan-2-yl-C-phenyl-methylamine.

Condensation and Reduction Approach (Literature Synthesis)

Another approach involves condensation of furfural with phenylhydrazine to form hydrazone intermediates, followed by reduction to the amine:

- Step 1: Condensation of furfural (0.1 mol) with phenylhydrazine (0.05 mol) in absolute ethanol under reflux (78–83°C) for 1 hour.

- Step 2: Removal of solvent by rotary evaporation to isolate hydrazone intermediate.

- Step 3: Reduction of hydrazone to the corresponding amine using suitable reducing agents (e.g., catalytic hydrogenation or metal hydrides).

- Step 4: Conversion of the free amine to hydrochloride salt by treatment with HCl in an appropriate solvent.

This method is classical and allows for the preparation of the amine with good control over purity.

Purification and Characterization

- Purification: Commonly involves extraction with ethyl acetate, drying over MgSO4, and solvent removal under reduced pressure. Further purification by recrystallization or chromatography may be employed.

- Salt Formation: The free amine is converted to the hydrochloride salt by reaction with hydrochloric acid, often in an organic solvent or aqueous medium, followed by isolation of the crystalline salt.

- Characterization: Confirmed by NMR (1H and 13C), ESI-MS, and melting point analysis. Typical NMR signals include aromatic protons from phenyl and furan rings and characteristic amine signals.

Summary Table of Preparation Methods

| Method No. | Key Steps | Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Automated stirring, extraction | Commercial reagents, ethyl acetate | 40°C, 10 h stirring | High purity, ESI-MS/NMR confirmed |

| 2 | Cu-catalyzed amination | Cu(hfacac)2·H2O, diazo compounds | 60°C, 4 h + 12 h air exposure | ~74% yield for aminofurans |

| 3 | Condensation + reduction | Furfural, phenylhydrazine, reducing agent | Reflux in ethanol, then reduction | Classical method, scalable |

Research Findings and Notes

- The prolonged stirring and controlled temperature in method 1 ensure complete reaction and high purity of the amine intermediate before salt formation.

- Copper-catalyzed methods provide a modern catalytic approach with good yields and selectivity for aminofuran derivatives.

- Condensation followed by reduction is a well-established route, offering flexibility in scale and reagent choice.

- The hydrochloride salt form improves compound stability and handling for pharmaceutical or research applications.

- Analytical techniques such as ESI-MS and NMR are essential for confirming the structure and purity of the final product.

Actividad Biológica

C-Furan-2-yl-C-phenyl-methylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on antiviral, antibacterial, and anticancer properties.

Synthesis and Structure-Activity Relationships

This compound can be synthesized through various methods involving the reaction of furan derivatives with phenylmethyl amines. The structural modifications of this compound can significantly influence its biological activity.

Key Findings from SAR Studies

- Substituent Effects : The introduction of different substituents on the furan or phenyl rings can enhance or diminish the compound's activity against various biological targets. For instance, compounds with bulky hydrophobic groups showed improved inhibitory activity against Zika virus protease (ZVpro) with IC50 values ranging from 0.39 μM to 4.65 μM depending on the substituent's nature and position .

- Functional Group Influence : The presence of hydroxymethyl groups has been shown to increase activity significantly, while acetylation of amine groups often leads to inactivity .

Antiviral Activity

This compound exhibits promising antiviral properties. It has been tested against Zika virus protease, showing significant inhibition at low concentrations. The compound's mechanism appears to involve allosteric inhibition, where binding alters the enzyme's conformation, reducing its activity.

| Compound | IC50 (μM) | Target |

|---|---|---|

| C-Furan-2-yl-C-phenyl-methylamine | 0.52 | ZVpro |

| Analog with Hydroxymethyl | 0.39 | ZVpro |

| Acetylated Analog | >10 | ZVpro |

Antibacterial Activity

The compound also shows antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 23 |

| Escherichia coli | 24 |

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties, particularly in inhibiting the growth of melanoma and other cancer cell lines. The compound's efficacy is likely due to its ability to induce apoptosis in cancer cells.

Case Studies

- Zika Virus Inhibition : In a study assessing various derivatives of furan-based compounds, this compound demonstrated a notable IC50 value of 0.52 μM against ZVpro, indicating its potential as a therapeutic agent in viral infections .

- Antibacterial Evaluation : Research comparing the antibacterial effects of several furan derivatives highlighted that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Potential : A recent investigation into the cytotoxic effects of this compound on B16 melanoma cells revealed significant growth inhibition, suggesting its potential as an anticancer agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

C-Furan-2-yl-C-phenyl-methylamine hydrochloride has been studied for its pharmacological properties, particularly in the development of analgesics and other therapeutic agents.

Analgesic Properties

Research indicates that compounds related to this compound exhibit significant analgesic activity. For instance, a US patent describes its use in creating medicaments for treating pain, cardiovascular diseases, and depression. The compound shows a high affinity for sodium channels, which are crucial in pain signaling pathways .

Antinociceptive Activity

Studies have demonstrated that furan-containing compounds can possess antinociceptive effects. Specifically, furan derivatives have been shown to be more potent than traditional analgesics like improgan, suggesting that modifications to the furan structure can enhance pain-relieving properties .

Pharmacological Applications

The compound's structural characteristics make it a candidate for various pharmacological applications:

Therapeutic Uses

This compound has been investigated for:

- Local Anesthetics : Its potential as a local anesthetic has been explored, providing alternatives to conventional anesthetics.

- Antiarrhythmic Agents : The compound's interaction with cardiac sodium channels suggests it could be developed into antiarrhythmic medications.

- Nootropic Agents : There is interest in its cognitive-enhancing properties, potentially aiding in conditions such as Alzheimer's disease or other cognitive impairments .

Cosmetic Formulations

The compound's unique chemical properties also lend themselves to cosmetic applications.

Formulation Development

Recent studies have explored the incorporation of furan derivatives into cosmetic formulations. The focus has been on enhancing skin hydration and stability of the products. The use of this compound in emulsions has shown promising results in improving the sensory and moisturizing properties of topical products .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the effectiveness of this compound:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Derivatives

The following compounds share structural motifs (e.g., heterocyclic rings, aryl groups, or hydrochloride salts) but differ in functional groups, molecular weight, and applications:

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Properties

- Furan vs. Thiophene: Thiophene fentanyl hydrochloride (CAS 2306823-39-0) replaces the furan ring with a sulfur-containing thiophene, increasing molecular weight (439.02 vs. 209.68 g/mol) and altering electronic properties. This substitution may enhance opioid receptor binding but introduces unknown toxicity risks .

Phenyl vs. Benzodioxin :

- Fluorine Substitution: Fluorinated derivatives (e.g., CAS 1213846-75-3) demonstrate increased metabolic stability and bioavailability due to fluorine’s electronegativity, a feature absent in the non-fluorinated target compound .

Q & A

Q. What validated analytical methods are recommended for purity assessment of C-Furan-2-yl-C-phenyl-methylamine hydrochloride?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely validated method for analyzing structurally similar hydrochlorides, such as amitriptyline hydrochloride, with accuracy data demonstrating recoveries of 98–102% under optimized conditions . Ensure mobile phase composition (e.g., acetonitrile-phosphate buffer) and column selection (C18, 5 µm particle size) align with the compound’s polarity. Calibration curves should cover 50–150% of the target concentration, and system suitability tests (e.g., tailing factor <2) must precede analysis.

Q. What safety protocols are critical when handling this compound in non-clinical research?

Due to limited toxicity data, adhere to hazard guidelines for structurally related amines (e.g., hydroxylamine hydrochloride):

Q. How can researchers optimize synthesis yields for this hydrochloride salt?

Adopt multi-step reaction strategies used for analogous compounds, such as:

- Stepwise functionalization : Introduce the furan and phenyl groups early to avoid steric hindrance.

- Acid-base purification : Neutralize the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .

- Monitor reaction progress via TLC or in-situ FTIR to identify intermediates and minimize side products.

Advanced Research Questions

Q. How should researchers address contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent purity, temperature, or polymorphic forms. To resolve:

Q. What strategies enable structural modification to enhance receptor binding specificity?

Leverage SAR (structure-activity relationship) insights from phenylmethylamine derivatives:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electronic effects.

- Steric tuning : Replace the furan-2-yl group with bulkier heterocycles (e.g., thiophene) to probe steric compatibility with target receptors .

- Validate modifications using molecular docking simulations followed by in vitro binding assays (e.g., radioligand displacement).

Q. How can conflicting kinetic data from degradation studies be reconciled?

Apparent contradictions in degradation rates (e.g., pH-dependent hydrolysis) require rigorous experimental controls:

- Buffer ionic strength : Adjust to physiological levels (e.g., 0.1 M phosphate) to mimic in vivo conditions.

- Light exposure : Perform stability tests in amber vials vs. clear glass to assess photolytic degradation .

- Use LC-MS to identify degradation products and propose competing reaction pathways (e.g., hydrolysis vs. oxidation).

Q. What methodologies validate the absence of toxic byproducts in scaled-up synthesis?

- HPLC-MS/MS : Detect trace impurities (≤0.1%) using high-resolution mass spectrometry.

- Ames test : Screen for mutagenicity in bacterial assays if biological applications are intended .

- Compare impurity profiles with ICH Q3A guidelines for residual solvents and genotoxic impurities .

Methodological Challenges in Data Interpretation

Q. How to resolve discrepancies between computational and experimental logP values?

- Experimental validation : Measure logP via shake-flask method using octanol/water partitioning.

- Computational refinement : Adjust force field parameters in software like COSMO-RS to account for hydrochloride salt dissociation .

- Cross-reference with HPLC retention times, which correlate with hydrophobicity.

Q. What advanced techniques confirm stereochemical purity in enantiomeric mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.